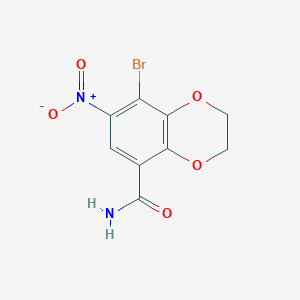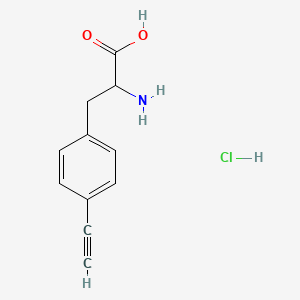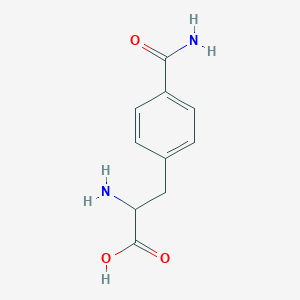
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a carboxamide group attached to a benzodioxine ring. The molecular formula for this compound is C9H8BrNO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide typically involves multiple steps, starting with the formation of the benzodioxine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dihydroxybenzaldehyde with bromine and nitric acid can yield the desired brominated and nitrated benzodioxine intermediate. This intermediate can then be further reacted with an amide source to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-6-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide, while substitution of the bromine atom can produce various derivatives with different functional groups.
Scientific Research Applications
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1,4-benzodioxane: Lacks the bromine and carboxamide groups, making it less versatile in certain applications.
5-Bromo-2,3-dihydro-1,4-benzodioxine:
6-Bromo-8-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide is unique due to the presence of both bromine and nitro groups, as well as the carboxamide functionality
Properties
Molecular Formula |
C9H7BrN2O5 |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
5-bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide |
InChI |
InChI=1S/C9H7BrN2O5/c10-6-5(12(14)15)3-4(9(11)13)7-8(6)17-2-1-16-7/h3H,1-2H2,(H2,11,13) |
InChI Key |
CKAIHLDHTVBGTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C(=CC(=C2Br)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)


![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)


![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
